molecular formula C18H18N4O2S B11659152 3-(4-Propoxyphenyl)-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide

3-(4-Propoxyphenyl)-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11659152
M. Wt: 354.4 g/mol
InChI Key: NGBWYCYRFXXGEA-XDHOZWIPSA-N
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Description

3-(4-Propoxyphenyl)-N’-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Propoxyphenyl)-N’-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide with 2-thiophenecarboxaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(4-Propoxyphenyl)-N’-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring or the pyrazole ring can be functionalized.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole or thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 3-(4-Propoxyphenyl)-N’-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-N’-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide
  • 3-(4-Ethoxyphenyl)-N’-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide
  • 3-(4-Butoxyphenyl)-N’-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide

Uniqueness

3-(4-Propoxyphenyl)-N’-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the propoxy group, which can influence its lipophilicity, solubility, and overall biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

3-(4-propoxyphenyl)-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H18N4O2S/c1-2-9-24-14-7-5-13(6-8-14)16-11-17(21-20-16)18(23)22-19-12-15-4-3-10-25-15/h3-8,10-12H,2,9H2,1H3,(H,20,21)(H,22,23)/b19-12+

InChI Key

NGBWYCYRFXXGEA-XDHOZWIPSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CS3

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CS3

Origin of Product

United States

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